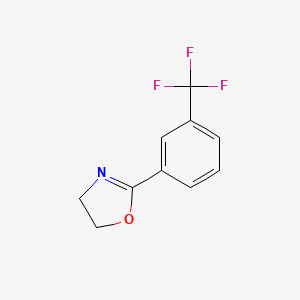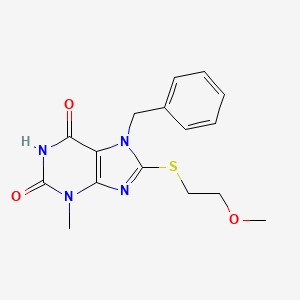
7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Potential
7-Benzyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives have shown significant promise in the field of analgesic and anti-inflammatory research. Studies have found that certain derivatives exhibit strong analgesic and anti-inflammatory effects. In particular, benzylamide derivatives were observed to be more active than reference drugs like acetylic acid, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antidiabetic and Hypolipidemic Activity
Research into substituted pyridines and purines containing 2,4-thiazolidinedione, a class to which our compound of interest belongs, has demonstrated effects on triglyceride accumulation in vitro and hypoglycemic and hypolipidemic activity in vivo. This suggests potential applications in the treatment of diabetes and lipid disorders (Kim et al., 2004).
Oxidation Studies and Structural Insights
Studies focusing on the oxidation of similar purine derivatives have provided valuable insights into the molecular structure and reactivity of these compounds. Such research is crucial for understanding the chemical behavior and potential therapeutic applications of this compound and its derivatives (Itaya et al., 1996).
Synthesis and Protective Group Strategies
Recent advancements in synthesis methods, particularly involving protective groups like thietanyl, have facilitated the creation of novel 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. These studies are significant for the development of new pharmaceutical agents based on purine derivatives (Khaliullin & Shabalina, 2020).
Propiedades
IUPAC Name |
7-benzyl-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-13-12(14(21)18-15(19)22)20(10-11-6-4-3-5-7-11)16(17-13)24-9-8-23-2/h3-7H,8-10H2,1-2H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHRVPDFSDUJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
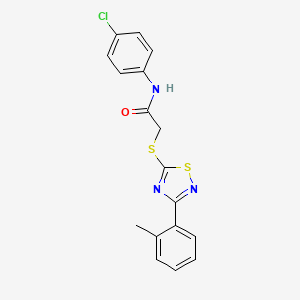
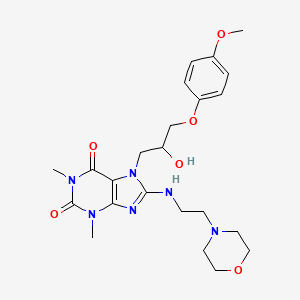
![N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide](/img/structure/B2381459.png)
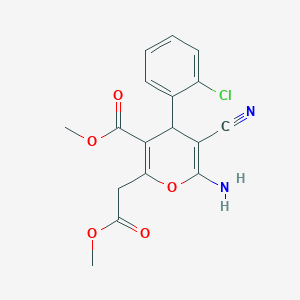
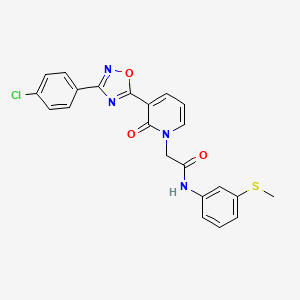
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)
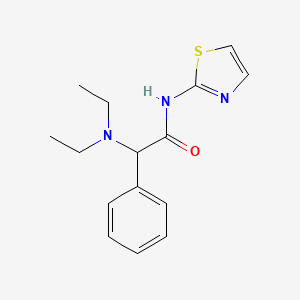
![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)
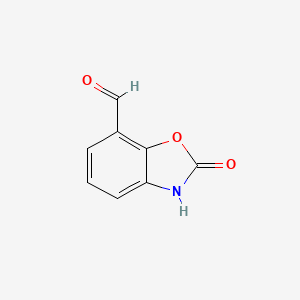
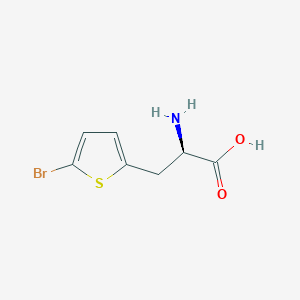
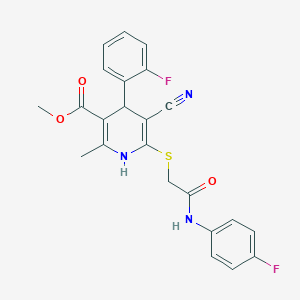
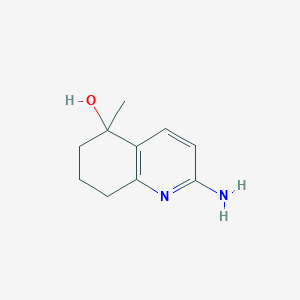
![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)
